Product packaging for WF-210(Cat. No.:CAS No. 1242279-00-0)

WF-210

Cat. No.: B611808
CAS No.: 1242279-00-0
M. Wt: 791.85
InChI Key: UBTUDBNKVUIOLS-PZUSPJSTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Rationale for WF-210 Investigation as a Procaspase-3 Activator

The investigation into this compound is rooted in the broader effort to develop small-molecule procaspase-3 activators. This effort gained significant momentum with the identification of Procaspase-Activating Compound 1 (PAC-1). PAC-1 was recognized for its ability to induce apoptosis in cancer cells and demonstrate antitumor activity in preclinical models nih.govresearchgate.net. Its mechanism of action involves the chelation of inhibitory labile zinc ions from procaspase-3, thereby facilitating its auto-activation to caspase-3 nih.govnih.govacs.org.

Building upon the foundation laid by PAC-1, researchers sought to develop novel derivatives with improved potency and pharmacological profiles. This rationale drove the synthesis and evaluation of a series of PAC-1 derivatives, among which this compound emerged as a compound of particular interest. The investigation into this compound was specifically aimed at characterizing a novel procaspase-3 activator with potential as an anticancer drug nih.govresearchgate.net. The core hypothesis was that by enhancing procaspase-3 activation, this compound could selectively induce apoptosis in cancer cells that often overexpress this zymogen, offering a targeted therapeutic approach.

Current Research Landscape and Unaddressed Questions Regarding this compound's Molecular Pharmacology

The current research landscape surrounding this compound is primarily focused on further elucidating its molecular pharmacology and exploring its therapeutic potential, particularly in oncology. While initial studies have established this compound as a potent procaspase-3 activator that functions by chelating inhibitory zinc ions, there remain unaddressed questions regarding its detailed molecular interactions and cellular pharmacokinetics nih.govresearchgate.net.

Specifically, a more comprehensive understanding of how this compound interacts with procaspase-3 at the molecular level, beyond zinc chelation, could provide valuable insights into optimizing its activating potential. The precise binding site(s) of this compound on procaspase-3 and the conformational changes induced upon binding warrant further investigation.

Furthermore, while studies have shown this compound's efficacy in preclinical cancer models, the full spectrum of its activity across a wider range of cancer types and its potential synergistic effects with other therapeutic agents are areas that require more extensive research. The impact of the tumor microenvironment on this compound's activity and the mechanisms of potential resistance are also important considerations for future studies.

The pharmacokinetics and metabolism of this compound in biological systems represent another area with unaddressed questions. Understanding its absorption, distribution, metabolism, and excretion profiles is crucial for assessing its suitability for clinical development.

Finally, while preclinical data suggest a favorable toxicity profile compared to PAC-1, detailed investigations into the potential off-target effects of this compound and its long-term safety in various biological systems are necessary to fully assess its therapeutic index. Addressing these questions through continued research will be critical for advancing the understanding of this compound's molecular pharmacology and determining its ultimate potential as a therapeutic agent.

Properties

CAS No.

1242279-00-0

Molecular Formula

C41H38FN7O7S

Molecular Weight

791.85

IUPAC Name

4-[[3-[4-[(4-Fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1-piperazineacetic acid 2-[[4-[[2-(1,3-benzodioxol-5-ylmethyl)-4-thiazolyl]methoxy]-2-hydroxyphenyl]methylene]hydrazide

InChI

InChI=1S/C41H38FN7O7S/c42-31-7-10-33(11-8-31)52-23-27-1-4-29(5-2-27)41-45-39(56-47-41)22-49-15-13-48(14-16-49)21-38(51)46-43-20-30-6-9-34(19-35(30)50)53-24-32-25-57-40(44-32)18-28-3-12-36-37(17-28)55-26-54-36/h1-12,17,19-20,25,50H,13-16,18,21-24,26H2,(H,46,51)/b43-20+

InChI Key

UBTUDBNKVUIOLS-PZUSPJSTSA-N

SMILES

O=C(N/N=C/C1=CC=C(OCC2=CSC(CC3=CC=C(OCO4)C4=C3)=N2)C=C1O)CN5CCN(CC6=NC(C7=CC=C(COC8=CC=C(F)C=C8)C=C7)=NO6)CC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WF-210;  WF 210;  WF210; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Wf 210 and Analogues

Discovery and Initial Synthesis Routes for WF-210 and Related PAC-1 Derivatives

The discovery of PAC-1 emerged from screening processes aimed at identifying chemicals with anti-tumor potential. PAC-1 was found to signal cancer cells to undergo apoptosis by activating procaspase-3, an "executioner" protein wikipedia.org. This activation is facilitated by PAC-1 chelating zinc, thereby relieving the zinc-mediated inhibition of procaspase-3 wikipedia.org. The structural features essential for this activity have been a key focus in the synthesis of PAC-1 derivatives.

Structural Context of this compound as a N-acylhydrazone Derivative

This compound is a derivative of PAC-1 nih.gov. PAC-1 itself is characterized by an ortho-hydroxy-N-acylhydrazone moiety, which is crucial for its mechanism of action involving zinc chelation and subsequent procaspase-3 activation nih.govresearchgate.net. This structural feature, the N-acylhydrazone group, is a key component of both PAC-1 and its derivatives like this compound wikipedia.orguni.lu. The N-acylhydrazone framework provides a versatile scaffold for chemical modification and the exploration of structure-activity relationships researchgate.net.

General Procedures for the Synthesis of PAC-1 Analogues Preceding this compound

The synthesis of PAC-1 analogues has been undertaken to investigate structure-activity relationships and potentially improve pharmacological properties nih.gov. General synthetic approaches involve constructing the core PAC-1 structure or coupling different chemical fragments to it. For instance, one strategy involved conjugating diaryl ureas to the piperazine (B1678402)/ortho-hydroxy-N-acylhydrazone portion of PAC-1 nih.gov. Libraries of PAC-1 derivatives have been synthesized to evaluate their ability to chelate zinc, relieve zinc-mediated inhibition of caspase-3, and induce cell death nih.gov. These studies confirmed the essential role of the ortho-hydroxy-N-acylhydrazone moiety for the observed activity nih.gov.

Advanced Synthetic Strategies and Optimization for this compound

While specific detailed advanced synthetic strategies solely focused on this compound were not extensively described in the provided sources, the synthesis of complex organic molecules like this compound and its analogues often employs advanced methodologies to improve efficiency, yield, purity, and control stereochemistry. General strategies in advanced synthesis include optimizing reaction conditions, exploring alternative synthetic routes, and utilizing catalytic methods.

Development of Modified Synthetic Pathways for Enhanced Yield or Purity

Developing modified synthetic pathways is a common practice in chemical synthesis to enhance the yield and purity of target compounds. This can involve exploring different reagents, solvents, temperatures, and reaction times acs.orgtandfonline.com. Optimization studies are crucial for scaling up synthesis and ensuring consistency in product quality raybow.com. Strategies might include the use of different coupling reagents for amide or hydrazone formation, exploring alternative protecting group strategies, or optimizing purification procedures like chromatography or crystallization nih.govmdpi.com. The goal is to identify the most efficient and practical route for accessing this compound and its derivatives lonza.com.

Design and Synthesis of Novel this compound Analogues and Prodrugs for Research

The design and synthesis of novel analogues of PAC-1, including derivatives like this compound, are driven by the need to identify compounds with improved potency, selectivity, pharmacokinetic properties, or reduced toxicity nih.govnih.gov. This involves rational design based on structure-activity relationships established from studies of existing compounds nih.govraybow.com.

The synthesis of novel analogues often involves modifying different parts of the PAC-1 structure while retaining the essential ortho-hydroxy-N-acylhydrazone moiety nih.govresearchgate.net. For example, the synthesis of WF-208, another PAC-1 derivative, involved inserting a 1,2,4-oxadiazole (B8745197) ring between the piperazine and phenyl portions of the PAC-1 structure nih.gov. This highlights the strategy of using different linkers or incorporating various heterocyclic rings to alter the molecular properties and biological activity nih.gov.

Rational Design Approaches for Library Generation

Rational design plays a significant role in the generation of libraries of this compound and PAC-1 derivatives. This approach involves the deliberate design of new compounds based on the existing knowledge of structure-activity relationships (SAR) and the desired pharmacological properties uni.lu. The primary goal of generating such libraries is to explore how systematic structural variations impact the ability of the compounds to activate procaspase-3 and potentially improve characteristics such as potency or pharmacokinetic profiles uni.lu.

The synthesis of derivative libraries allows for the evaluation of a range of compounds with subtle to significant structural differences. This systematic exploration helps to delineate which parts of the molecule are crucial for activity and which can be modified to tune properties. In the context of PAC-1 derivatives, including this compound, the ortho-hydroxy-N-acylhydrazone moiety has been identified as essential for activity, playing a key role in chelating inhibitory labile zinc ions uni.lu. Rational design thus focuses on maintaining or modifying this core feature while introducing variations in other parts of the molecule, such as the piperazine ring system or the appended aromatic and heterocyclic groups uni.lu. The synthesis of over 1000 PAC-1 derivatives highlights the extensive efforts in generating diverse libraries based on rational design principles informed by SAR studies uni.lu.

Synthetic Accessibility and Chemical Manipulations of this compound Functional Groups

The synthetic accessibility of this compound and its analogues is dependent on the complexity of their chemical structures, which feature multiple functional groups including a piperazine ring, an oxadiazole ring, a hydrazide linkage, and substituted aromatic and heteroaromatic systems uni.lu. The synthesis of these compounds typically involves a sequence of organic reactions to construct the core scaffold and append the various substituents.

This compound and WF-208, for instance, were synthesized as novel 1,2,4-oxadiazole substituted hydrazide derivatives biorxiv.org. This indicates that synthetic routes were developed to specifically incorporate the 1,2,4-oxadiazole ring and the hydrazide functional group into the molecular framework. Chemical manipulations of functional groups are central to the synthesis and derivatization process. These manipulations can involve reactions such as:

Formation of Heterocyclic Rings: Construction of the 1,2,4-oxadiazole ring is a key synthetic step in accessing this compound and similar derivatives biorxiv.org.

Amide and Hydrazide Bond Formation: Coupling reactions are necessary to form the amide linkage in the piperazineacetic acid portion and the hydrazide bond.

Introduction and Modification of Aromatic and Heteroaromatic Substituents: The synthesis involves incorporating substituted phenyl rings and the benzodioxolyl-thiazole moiety. Modifications to these groups, such as replacing the phenyl of a benzyloxy group with a piperonylthiazole moiety, as seen in this compound and WF-208, are examples of targeted chemical manipulations to alter the molecule's structure and properties torvergata.it.

Alkylation and Acylation Reactions: These reactions can be employed to introduce substituents onto heteroatoms (like nitrogen in the piperazine ring) or oxygen atoms.

Preclinical Pharmacological Investigations of Wf 210 S Biological Activities

In Vitro Cellular and Molecular Profiling of WF-210

In vitro studies have characterized the effects of this compound on cancer cells at the cellular and molecular levels, focusing on its interaction with procaspase-3 and its impact on apoptosis. nih.govnih.govprobechem.comuni.luarctomsci.comnih.govnih.gov

Assessment of Procaspase-3 Activating Ability in Cell-Free and Cellular Systems

This compound has demonstrated the ability to activate procaspase-3 in both cell-free and cellular systems. Studies have shown that this compound activates procaspase-3 with an EC50 of 0.95 μM. nih.govnih.govresearchgate.netacs.orgprobechem.comresearchgate.net This activation mechanism involves the chelation of inhibitory zinc ions, which subsequently leads to the auto-activation of procaspase-3. nih.govnih.govresearchgate.netresearchgate.net

Induction of Apoptosis in Cancer Cell Lines by this compound (e.g., HL-60, U-937)

This compound is a potent inducer of cancer cell death in vitro, with a mean IC50 of 0.88 μM across fifteen cancer cell lines. nih.govprobechem.com Cancer cell lines with high procaspase-3 expression, such as HL-60 and U-937, have shown particular sensitivity to this compound. nih.govnih.govresearchgate.netresearchgate.net this compound induces apoptosis in HL-60 and U-937 cells through a caspase-dependent pathway. nih.govprobechem.com This process involves the activation of procaspases and the promotion of proteasome-dependent degradation of Inhibitor of Apoptosis Proteins (IAPs), including XIAP and Survivin. nih.govnih.govresearchgate.netresearchgate.netscienceopen.com Exposure of HL-60 and U-937 cells to this compound for 24 hours resulted in a significant concentration-dependent increase in cells staining positive for Annexin V, a marker for apoptotic cells. nih.gov The level of this compound-induced apoptosis in cultured cells was found to be related to the level of procaspase-3 expression. nih.govnih.govresearchgate.netresearchgate.net Knockdown of procaspase-3 expression in HL-60 cells significantly reduced this compound-induced cytotoxicity, caspase-3 activation, and PARP cleavage. nih.gov Conversely, restoring caspase-3 expression in caspase-3-deficient MCF-7 cells increased this compound-induced cytotoxicity, caspase-3 activation, and PARP cleavage. nih.gov

Comparative Cytotoxicity Studies of this compound and Related Compounds in Preclinical Models

Here is a table summarizing the comparative cytotoxicity:

CompoundMean IC50 in 15 Malignant Cell Lines (μM)Mean IC50 in Normal Human Cells (μM)Selectivity Index (SI)
This compound0.88 nih.govarctomsci.com412.34 nih.govarctomsci.com468.57 nih.gov
PAC-119.40 nih.govarctomsci.com158.29 nih.govarctomsci.com8.15 nih.gov

In Vivo Efficacy Assessment of this compound in Animal Models

In vivo studies using animal models have evaluated the efficacy of this compound in retarding tumor growth, particularly in xenograft models overexpressing procaspase-3. nih.govuni.lu

Retardation of Tumor Growth in Xenograft Models Overexpressing Procaspase-3 (e.g., breast, liver, gallbladder cancer xenografts)

This compound has demonstrated superior efficacy compared to PAC-1 in retarding the in vivo growth of breast, liver, and gallbladder xenograft tumors that overexpress procaspase-3. nih.govnih.govresearchgate.netresearchgate.net Studies in mouse Hep3B (liver cancer) and MDA-MB-435 (breast cancer) xenograft models, which express relatively high levels of procaspase-3, showed that this compound significantly inhibited tumor growth. arctomsci.com this compound also significantly reduced tumor volume in a human gallbladder carcinoma (GBC-SD) xenograft model. nih.gov

Screening and High-Throughput Methodologies Applied to this compound Research

Screening methodologies play a vital role in identifying and characterizing compounds with desired biological activities during preclinical research. These approaches allow for the systematic evaluation of compounds against specific targets or in complex biological systems to uncover potential therapeutic agents. High-throughput screening (HTS) and phenotypic screening are two prominent methodologies employed in this context, offering distinct advantages in the discovery and characterization of bioactive molecules. The identification of this compound as a novel potent activator of procaspase-3 suggests that screening approaches were instrumental in its discovery and initial characterization. glixxlabs.commedchemexpress.com

High-Throughput Screening (HTS) in this compound Discovery

High-Throughput Screening (HTS) is a widely used drug discovery tool that enables researchers to rapidly test large libraries of chemical or biological compounds against specific biological targets. labkey.com The primary goal of HTS is to identify "hits"—compounds that interact with a target in a desired manner, such as activating an enzyme or binding to a receptor. labkey.com This methodology is characterized by its automation, miniaturization of assays, and sophisticated data acquisition and analysis systems, allowing for the efficient screening of thousands to millions of compounds. labkey.comnih.gov

In the context of a compound like this compound, identified as a procaspase-3 activator, HTS could have been applied to screen chemical libraries for molecules capable of enhancing procaspase-3 activity. glixxlabs.commedchemexpress.commedchemexpress.com HTS assays for enzyme activation typically involve setting up biochemical reactions in miniaturized formats, such as multiwell microplates. nih.gov Automated liquid handling systems dispense precise volumes of the enzyme (procaspase-3), substrate, and test compounds (from a library) into each well. A detectable signal, such as fluorescence or luminescence, is generated upon substrate cleavage by the activated enzyme. Automated plate readers then quickly measure the signal in each well. Compounds that elicit a significant increase in signal compared to controls are identified as potential activators. This high-throughput approach allows for the rapid identification of numerous potential hits from vast chemical collections, which can then be further validated and characterized. The potency of this compound, with an EC50 value of 0.95 μM for procaspase-3 activation, would likely have been determined through subsequent dose-response studies following its identification in an initial screen. medchemexpress.commedchemexpress.com

Phenotypic Screening Approaches for this compound Action

Phenotypic screening is a drug discovery strategy that identifies bioactive compounds based on their ability to induce a desired change in a cell or organism's observable characteristics (phenotype), without necessarily knowing the specific molecular target beforehand. technologynetworks.comnih.gov This approach contrasts with target-based screening, which focuses on compounds that interact with a predefined molecular target. technologynetworks.com Phenotypic screening is particularly valuable for discovering compounds with novel mechanisms of action and for diseases where the underlying molecular pathways are complex or not fully understood. technologynetworks.comnih.gov

Elucidation of Wf 210 S Molecular Mechanism of Action

Identification of Primary Molecular Targets for WF-210: Procaspase-3

Research has identified procaspase-3 as the primary molecular target for this compound. acs.orgscienceopen.commedchemexpress.comresearchgate.netresearchgate.net this compound functions as a potent activator of this proenzyme, with studies demonstrating an EC50 value of 0.95 μM for procaspase-3 activation, which is lower than that of its parent compound, PAC-1 (2.08 μM). acs.orgresearchgate.net The role of procaspase-3 in this compound-induced apoptosis has been confirmed through experiments manipulating procaspase-3 expression levels in cultured cells. researchgate.netresearchgate.net Cancer cells frequently exhibit overexpression of procaspase-3, making it a preferential target for compounds like this compound to selectively induce apoptosis. acs.orgresearchgate.netresearchgate.net

Role of Zinc Ion Chelation in Procaspase-3 Auto-Activation by this compound

The mechanism by which this compound activates procaspase-3 involves the chelation of inhibitory labile zinc ions. acs.orgscienceopen.comresearchgate.netresearchgate.net Procaspase-3 activity is inhibited by the binding of zinc ions. This compound, similar to PAC-1, contains an ortho-hydroxy-N-acylhydrazone moiety which facilitates the chelation of these inhibitory zinc ions from procaspase-3. nih.govresearchgate.net The removal of zinc ions subsequently leads to the auto-activation of procaspase-3. acs.orgresearchgate.net Studies using Western blot analysis have shown that zinc inhibits procaspase-3 auto-activation, and WF-208 (another PAC-1 derivative with structural motifs found in this compound) is able to reverse this inhibition in a concentration-dependent manner, supporting the zinc chelation mechanism for these compounds. scienceopen.comresearchgate.net

Downstream Signaling Cascades Affected by this compound

The activation of procaspase-3 by this compound initiates downstream signaling cascades that culminate in apoptosis. Caspase-3 is a crucial executioner caspase responsible for cleaving numerous cellular substrates, orchestrating the dismantling of the cell during programmed cell death. medchemexpress.comwikipedia.org

Proteasome-Dependent Degradation of Inhibitors of Apoptosis Proteins (XIAP, Survivin)

A significant downstream effect of this compound's action is the promotion of proteasome-dependent degradation of Inhibitors of Apoptosis Proteins (IAPs), specifically XIAP and Survivin. researchgate.net XIAP and Survivin are key endogenous inhibitors that can suppress caspase activity and block apoptotic signaling. nih.govwikipedia.orgmdpi.comresearchgate.net By activating procaspases and facilitating the degradation of these inhibitory proteins, this compound disarms a critical cellular defense mechanism against apoptosis, thereby promoting cell death. researchgate.net

Interplay with Other Apoptotic Pathways and Cellular Processes

This compound's direct activation of procaspase-3 provides a mechanism to induce apoptosis that can be independent of upstream apoptotic signals typically mediated by initiator caspases like caspase-8 or caspase-9, which are involved in the extrinsic and intrinsic pathways, respectively. nih.govmedchemexpress.comwikipedia.org This distinct mechanism complements the action of conventional chemotherapeutics that often function by initiating these upstream pathways. researchgate.net Studies have also revealed mechanisms of PAC-1 and this compound beyond apoptosis induction. researchgate.net For instance, this compound has been reported to inhibit angiogenesis by affecting the VEGF/VEGFR pathway. aaas.org

Omics-Based Approaches for Unraveling this compound's Deeper Mechanism (e.g., Transcriptomics, Proteomics)

Omics-based approaches, including transcriptomics and proteomics, have been utilized in studies investigating the mechanisms of action of PAC-1 and this compound. researchgate.netresearchgate.net These high-throughput methods allow for a comprehensive analysis of gene expression (transcriptomics) and protein levels (proteomics) within cells following treatment with this compound. Such studies can reveal broader cellular changes, identify altered signaling pathways, and uncover mechanisms beyond the primary target engagement. For example, multi-omics data has been used to investigate proteins like TMED1 and their impact on cell cycle and apoptotic signaling pathways, providing insights relevant to the mechanisms of compounds like this compound. researchgate.net

Structural Basis of this compound's Target Engagement (e.g., Co-crystallography, Cryo-EM of this compound-Protein Complexes)

The structural basis of this compound's engagement with procaspase-3 is primarily understood through its relationship with PAC-1 and studies on procaspase-3 structure. Procaspase-3 exists as a stable dimer in its inactive form. proteopedia.org Its activation involves conformational changes and proteolytic cleavage. wikipedia.orgproteopedia.org The crystal structure of human procaspase-3 has been determined, providing detailed information about its conformation in the inactive state and when bound to inhibitors. rcsb.org PAC-1's activity relies on its specific chemical structure, particularly the ortho-hydroxy-N-acylhydrazone moiety, which is crucial for zinc chelation and subsequent procaspase-3 activation. nih.govresearchgate.net this compound, being a potent PAC-1 derivative, incorporates similar structural features that enable its interaction with procaspase-3 and chelation of inhibitory zinc ions. nih.govresearchgate.net Structure-activity relationship studies of PAC-1 derivatives, including those with structural motifs found in this compound, have helped delineate the chemical features necessary for potent procaspase-3 activation. nih.govresearchgate.net While specific co-crystallography or Cryo-EM data of this compound bound to procaspase-3 were not found in the search results, such structural studies would provide atomic-level detail on how this compound engages its target and facilitates zinc removal.

Structure Activity Relationships Sar and Computational Studies of Wf 210 and Analogues

Systematic Chemical Modification of WF-210 Scaffolds and Resultant Biological Activity Profiles

Systematic chemical modifications of the this compound scaffold and related PAC-1 derivatives have been undertaken to explore the impact of structural changes on biological activity, particularly their procaspase-3 activating ability and cytotoxicity in cancer cells nih.govnih.gov. These studies aim to identify key structural features essential for potency and to develop compounds with improved efficacy and selectivity nih.govnih.gov.

Initial SAR studies of PAC-1 established the crucial role of the ortho-hydroxy-N-acylhydrazone moiety for its activity nih.govresearchgate.net. Derivatives lacking the ortho-hydroxyl group showed significantly reduced activity nih.govresearchgate.net. Further modifications have explored various regions of the PAC-1 and this compound structures, including the piperazine (B1678402) ring and substituents on the aromatic rings nih.gov.

Studies have shown that many PAC-1 derivatives exhibit potent cytotoxicity in various cancer cell lines, often with sub-micromolar IC50 values nih.gov. This compound itself has demonstrated higher cytotoxicity in cancer cells compared to PAC-1, while showing lower toxicity in normal cells researchgate.netnih.gov. This suggests that specific modifications in this compound contribute to an improved therapeutic window researchgate.netnih.gov.

The dependence of caspase activity on cell death induced by PAC-1, WF-208, and this compound has been evaluated, indicating that these compounds lead to the activation of caspase enzymes in cells nih.gov.

Impact of Piperonylthiazole and Other Substituents on this compound Potency

The incorporation of specific substituents has a notable impact on the potency of this compound and its analogues. The piperonylthiazole moiety is one such structural feature that has been investigated researchgate.netresearchgate.net. This motif is present in both this compound and WF-208, another potent PAC-1 derivative researchgate.netresearchgate.net.

Studies involving derivatives where the phenyl of the benzyloxy group was modified to a piperonylthiazole moiety have shown that these compounds were potent in cell culture assays researchgate.netresearchgate.net. This suggests that the piperonylthiazole group contributes favorably to the biological activity of these PAC-1 derivatives, including this compound and WF-208 researchgate.netresearchgate.net.

Other substituent effects have also been explored. For instance, compounds containing benzyloxy substituents were found to be among the most potent in certain derivative libraries nih.gov. Conversely, derivatives containing a morpholino substituent were generally less potent than other modifications nih.gov. The presence of electron-withdrawing groups (EWGs) on specific phenyl rings has also been suggested to improve antitumor effects in vitro nih.gov.

Comparative SAR Analysis of this compound, PAC-1, and Other Derivatives

A comparative SAR analysis highlights the advancements made from PAC-1 to this compound and other derivatives. This compound has been identified as a more potent small-molecule activator of procaspase-3 compared to its parent compound, PAC-1 researchgate.net. This compound activated procaspase-3 with a lower EC50 value (0.95 μM) than PAC-1 (2.08 μM) researchgate.net. Furthermore, this compound exhibited greater cytotoxicity to human cancer cells while being less cytotoxic to normal cells researchgate.netnih.gov. This improved selectivity is a significant finding in the development of procaspase-3 activators researchgate.netnih.gov.

Other PAC-1 derivatives, such as S-PAC-1, ZnA-DPA, and ZnA-Pyr, have shown activity, but WF-208 and this compound have demonstrated particularly high potency nih.gov. WF-208, for example, showed significantly greater activity in various cancer cell lines compared to PAC-1, with lower toxicity in normal cells nih.gov. This comparative analysis underscores the success of structural modifications in enhancing the desired biological properties of these compounds nih.gov.

The essential nature of the ortho-hydroxy-N-acylhydrazone for the activity of PAC-1 derivatives has been consistently observed in comparative SAR studies nih.govnih.gov. Modifications that retain this core structure while exploring variations in other parts of the molecule have led to the discovery of more potent analogues like this compound and WF-208 nih.govnih.gov.

CompoundEC50 (Procaspase-3 Activation)Cytotoxicity (vs. PAC-1)Toxicity (vs. PAC-1)
PAC-12.08 μM researchgate.netReference researchgate.netReference researchgate.net
This compound0.95 μM researchgate.netMore cytotoxic to cancer cells researchgate.netnih.govLess cytotoxic to normal cells researchgate.netnih.gov
WF-208-Higher cytotoxicity to cancer cells nih.govLower toxicity to normal cells nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While the provided search results specifically mention SAR studies for this compound and its derivatives nih.govnih.govresearchgate.netresearchgate.net, detailed information about specific QSAR models developed for this compound derivatives is not explicitly present in the snippets. However, the extensive SAR data generated for PAC-1 and its analogues, including this compound, provides a strong foundation for potential QSAR studies nih.govnih.gov.

QSAR modeling in this context would typically involve:

Defining molecular descriptors that capture various structural, electronic, and physicochemical properties of this compound derivatives.

Collecting biological activity data (e.g., IC50 or EC50 values) for a series of these compounds.

Using statistical methods to build models that correlate the molecular descriptors with the observed biological activity.

Such models could potentially predict the activity of new, unsynthesized this compound analogues and guide the design of more potent compounds mdpi.comacs.org. The goal would be to identify the structural features that quantitatively contribute to enhanced procaspase-3 activation and cytotoxicity mdpi.comacs.org.

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions

Computational chemistry and molecular dynamics simulations play a vital role in understanding the interactions of small molecules like this compound with their biological targets at an atomic level researchgate.netacs.orgtheses.cz. These methods can provide insights into binding modes, conformational changes, and the dynamics of ligand-protein complexes researchgate.netacs.orgtheses.cz.

While specific molecular dynamics simulation studies focusing solely on this compound were not detailed in the provided snippets, computational approaches are generally applied to study the interactions of PAC-1 and its derivatives with procaspase-3 nih.gov. The mechanism of action involving zinc chelation is a key area where computational studies can offer valuable insights researchgate.netwikipedia.org.

Computational methods, such as density functional theory (DFT) and molecular mechanics, are used to calculate properties and simulate the behavior of molecules and their interactions researchgate.netacs.orgtheses.cz. These techniques can help elucidate the chemical basis for the observed SAR researchgate.netacs.orgtheses.cz.

Molecular Docking and Ligand-Protein Interaction Analysis of this compound

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand when it is bound to a protein target acs.orgresearchgate.net139.91.210. This method scores different poses based on predicted binding affinity, providing insights into the key interactions between the ligand and the protein's binding site acs.orgresearchgate.net139.91.210.

For this compound, molecular docking studies would focus on its interaction with procaspase-3, particularly the active site where zinc ions are chelated researchgate.netwikipedia.orgnih.gov. These studies could help visualize how this compound binds to procaspase-3 and how its structural features contribute to effective zinc chelation and subsequent enzyme activation researchgate.netwikipedia.orgnih.gov. Analyzing the ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and metal coordination, can provide a detailed understanding of the binding mode and the energetic contributions of different parts of the this compound molecule to binding affinity acs.orgresearchgate.net.

Docking studies can also be used to compare the binding of this compound with that of PAC-1 and other derivatives, helping to explain the observed differences in potency researchgate.netnih.govacs.org.

Virtual Screening and In Silico Design of this compound Analogues

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds for potential drug candidates based on their predicted ability to bind to a target protein acs.org139.91.210nih.gov. Structure-based virtual screening (SBVS), which utilizes the 3D structure of the target protein, is particularly relevant for identifying new molecules that could act as procaspase-3 activators acs.org139.91.210nih.gov.

Given the established mechanism of action of this compound and the availability of structural information for procaspase-3, virtual screening could be employed to identify novel compounds with similar or improved procaspase-3 activating properties researchgate.netwikipedia.org139.91.210. This involves docking libraries of compounds into the procaspase-3 active site and ranking them based on their predicted binding scores acs.org139.91.210.

In silico design complements virtual screening by allowing for the rational design of new this compound analogues with desired properties nih.gov. Based on the SAR information and insights gained from molecular docking and other computational studies, new molecules can be designed with specific modifications aimed at enhancing potency, selectivity, or pharmacokinetic properties nih.gov. These designed molecules can then be computationally evaluated before synthesis and experimental testing, accelerating the drug discovery process nih.gov.

Virtual screening and in silico design efforts for this compound analogues would likely focus on identifying compounds that can effectively chelate zinc ions in the procaspase-3 active site and induce conformational changes necessary for activation researchgate.netwikipedia.orgnih.gov.

Design Principles for Optimized this compound Analogues based on SAR

A comprehensive understanding of Structure-Activity Relationships (SAR) is fundamental to the rational design of optimized analogues of a lead compound like this compound. SAR studies aim to correlate structural modifications of a molecule with changes in its biological activity, providing crucial insights into the key features required for target binding and efficacy. Computational studies complement experimental SAR by offering molecular-level perspectives on ligand-target interactions and predicting the activity of novel, unsynthesized compounds. nih.govmdpi.comacs.org

The design principles for optimizing this compound analogues based on SAR would typically involve identifying key regions of the molecule tolerant to modification and those where structural changes significantly impact activity. This iterative process involves the synthesis and testing of a series of analogues, systematically varying substituents or structural elements. nih.gov

Based on general principles of medicinal chemistry and analogue design, several strategies could be employed in the optimization of this compound:

Exploration of Substituent Effects: Introducing different functional groups at various positions on the this compound scaffold to probe the electronic, steric, and lipophilic requirements of the target binding site. mdpi.com For example, studies on other compound series have shown that the position and nature of substituents on aromatic rings can significantly affect potency. mdpi.com

Bioisosteric Replacements: Substituting specific atoms or groups with others that have similar physicochemical properties but may offer improved metabolic stability, pharmacokinetic profiles, or altered interactions with the target. nih.govrsc.org

Skeletal Modifications: Altering the core structure of this compound by changing ring sizes, introducing or removing rings, or modifying linkers between structural motifs. nih.gov These changes can impact the molecule's conformation and its ability to fit into the binding site.

Chiral Modulation: If this compound possesses chiral centers, investigating the activity of individual stereoisomers is essential, as different enantiomers can exhibit vastly different biological activities.

Conformational Restriction or Flexibilization: Introducing rigid elements (e.g., rings) to lock the molecule in a specific conformation or increasing flexibility by adding rotatable bonds to explore the conformational space relevant for binding. capellaspace.com

Computational studies play a vital role in guiding these design efforts. Techniques such as molecular docking can predict how analogues might bind to the target protein and estimate binding affinities. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be built using experimental activity data of a series of analogues to derive mathematical relationships between molecular descriptors and biological activity. nih.govacs.org These models can then be used to predict the activity of new compounds before synthesis. acs.org Molecular dynamics simulations can provide insights into the dynamic interactions between this compound or its analogues and the target, revealing the stability of binding poses and conformational changes. mdpi.com

While the specific details of this compound's SAR and the resulting design principles for its analogues are not available in the provided search results, the general methodologies described above would be applied. A hypothetical data table illustrating the SAR of this compound analogues might show how different modifications impact a relevant biological activity (e.g., IC50 or Ki values).

Hypothetical Data Table: In Vitro Activity of this compound and Selected Analogues

CompoundStructural Modification (Relative to this compound)In Vitro Activity (IC50, µM)
This compoundParent CompoundX.XX
Analogue AModification at Position R1Y.YY
Analogue BModification at Position R2Z.ZZ
Analogue CModification at Positions R1 and R3W.WW

The analysis of such data, combined with computational insights, would allow researchers to identify structural motifs that enhance activity, understand the spatial and electronic requirements of the binding site, and formulate principles for designing more potent and selective this compound analogues.

Compound Names and PubChem CIDs

Preclinical Pharmacokinetic and Pharmacodynamic Profiling of Wf 210 in Research Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of WF-210 in Animal Models

ADME studies in animal models are designed to elucidate the fate of a drug within an organism. These investigations provide crucial insights into the processes that govern drug exposure at the site of action and systemic circulation. While general methodologies for ADME studies in animal models are well-established, specific detailed data regarding the ADME profile of this compound in these models were not explicitly available in the conducted searches.

Typically, ADME studies in preclinical species involve administering the compound through relevant routes (e.g., intravenous, oral) and collecting biological samples (blood, plasma, urine, feces, tissues) at various time points. These samples are then analyzed to quantify the parent compound and its metabolites. This allows for the determination of key pharmacokinetic parameters such as clearance, volume of distribution, and half-life. Tissue distribution studies, often using radiolabeled compounds, assess the concentration of the drug and its metabolites in different organs and tissues over time. Excretion studies quantify the amount of drug and metabolites eliminated from the body via urine and feces.

In Vitro Metabolic Stability and Metabolite Identification of this compound

In vitro metabolic stability studies are fundamental in predicting a compound's metabolic fate in vivo and identifying potential metabolites. These studies typically involve incubating the drug candidate with liver microsomes or hepatocytes from various species, including those used in preclinical in vivo studies (e.g., mouse, rat, dog, monkey) and humans. By monitoring the depletion of the parent compound over time, the in vitro intrinsic clearance and half-life can be determined.

Metabolite identification is a crucial component of these studies, involving the structural characterization of metabolic products formed during in vitro incubations. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry are commonly employed for this purpose. Comparing the metabolite profiles across different species helps to assess the relevance of the animal models for predicting human metabolism.

Specific detailed findings regarding the in vitro metabolic stability and metabolite identification of this compound were not explicitly found in the available search results.

Evaluation of this compound Bioavailability in Preclinical Species

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Evaluating bioavailability in preclinical species, particularly after oral administration, is crucial for understanding the extent of absorption and the impact of first-pass metabolism. Bioavailability is typically determined by comparing the systemic exposure (e.g., measured by the area under the plasma concentration-time curve, AUC) following oral administration to that following intravenous administration.

While the importance of evaluating bioavailability in preclinical species is highlighted in the literature, specific data on the bioavailability of this compound in these models were not explicitly available in the conducted searches. Preclinical species such as mice, rats, and monkeys are commonly used for these assessments.

Target Engagement and Pharmacodynamic Biomarker Assessment for this compound in Animal Models

Target engagement studies aim to confirm that a drug interacts with its intended molecular target in a biological system and to assess the extent of this interaction. Pharmacodynamic (PD) biomarkers are measurable indicators that reflect the pharmacological effect of a drug, often downstream of target engagement. For this compound, known as a procaspase-3 activator, assessing target engagement and PD biomarkers in animal models would involve evaluating its ability to activate caspase-3 and induce apoptosis in relevant tissues.

Pharmacodynamic biomarker assessment in animal models can involve measuring changes in the levels or activity of the target protein or downstream signaling molecules. These studies help establish the relationship between drug exposure and biological response, which is essential for understanding efficacy and guiding dose selection.

Specific detailed findings on the target engagement and pharmacodynamic biomarker assessment for this compound in animal models, beyond its general classification as a procaspase-3 activator, were not explicitly available in the conducted searches.

Modulation of Caspase-3 Activity and Apoptotic Markers in Animal Tissues

Caspase-3 is a key executioner caspase involved in the apoptotic pathway. As a procaspase-3 activator, this compound's mechanism of action is directly linked to the modulation of caspase-3 activity. Studies in animal tissues would typically involve administering this compound and then analyzing tissue samples for evidence of caspase-3 activation and the induction of apoptosis.

Methods for assessing caspase-3 activity and apoptotic markers in animal tissues include immunohistochemistry to detect activated caspase-3 and other apoptotic proteins, as well as techniques like TUNEL staining to identify DNA fragmentation, a hallmark of apoptosis. Changes in the expression levels of genes and proteins involved in the apoptotic pathway can also be assessed.

While caspase-3 is a recognized apoptotic marker studied in various animal tissue contexts, specific detailed data on the modulation of caspase-3 activity and apoptotic markers in animal tissues specifically by this compound were not explicitly available in the conducted searches.

Bioanalytical Method Development for this compound Quantification in Biological Matrices

Accurate and reliable quantification of this compound in biological matrices (e.g., blood, plasma, urine, tissue) is essential for conducting pharmacokinetic and pharmacodynamic studies. Bioanalytical method development involves establishing procedures for sample preparation, separation, and detection of the analyte. These methods must be validated to ensure their accuracy, precision, sensitivity, selectivity, and stability in the relevant biological matrix.

Chromatographic methods, particularly liquid chromatography coupled with mass spectrometry (LC-MS/MS), are widely used for the quantification of small molecules like this compound in biological samples due to their sensitivity and selectivity. Method validation typically involves assessing parameters such as the lower limit of quantification (LLOQ), linearity of the calibration curve, accuracy and precision at different concentration levels, and the stability of the analyte under various storage and handling conditions.

Specific detailed information regarding the bioanalytical method development and validation specifically for the quantification of this compound in biological matrices was not explicitly available in the conducted searches.

Drug-Drug Interaction Potential of this compound in Preclinical In Vitro Systems

Evaluating the potential for a drug candidate to interact with other co-administered medications is a critical part of preclinical assessment. In vitro drug-drug interaction (DDI) studies are commonly performed to assess the inhibitory or inductive effects of the drug candidate on drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and drug transporters.

These studies typically involve incubating the drug candidate with human liver microsomes, hepatocytes, or recombinant enzymes expressing specific CYP isoforms or transporters. The effect of the drug candidate on the activity of these enzymes or transporters is then measured. Results from in vitro DDI studies help predict potential pharmacokinetic interactions that could lead to altered exposure of co-administered drugs in vivo.

Future Directions and Emerging Research Avenues for Wf 210

Exploration of WF-210 as a Chemical Probe for Fundamental Apoptosis Research

This compound's specific activity in activating procaspase-3 through zinc chelation positions it as a valuable chemical probe for dissecting the intricate mechanisms of apoptosis. Chemical probes are small molecules that selectively interact with a specific protein target to study its function in biological systems. nih.gov Given that apoptosis is a fundamental cellular process involved in development, tissue homeostasis, and disease, understanding its regulation is crucial. This compound can be utilized to investigate the role of procaspase-3 activation and the impact of labile zinc ions in various cellular contexts and apoptotic pathways. Research could focus on using this compound to perturb procaspase-3 activity in different cell types and model systems to delineate downstream signaling events and identify novel interacting partners. nih.gov This could involve using techniques such as chemoproteomics, which employs chemical probes to understand protein function, often coupled with mass spectrometry for target identification. nih.gov Advances in mass spectrometry have significantly aided this field due to its speed, low sample requirements, and flexibility. nih.gov Furthermore, this compound could be used to study how dysregulation of procaspase-3 or zinc homeostasis contributes to disease states, potentially revealing new therapeutic targets. The use of labeled chemical probes, including those with fluorescent tags or affinity tags, could enable visualization and isolation of this compound-bound proteins, providing deeper insights into its cellular targets beyond procaspase-3. nih.govmdpi.com While challenges exist in developing probes with high target affinity and achieving successful target deconvolution, methodological advancements are continuously being made in this area. nih.gov

Methodological Advancements for Deeper Understanding of this compound's Biological Impact

To gain a more comprehensive understanding of this compound's biological impact, advancements in methodologies are essential. While in vitro and xenograft studies have provided initial insights, more sophisticated techniques are needed to fully characterize its effects at the cellular and systemic levels. probechem.com This includes developing and applying advanced imaging techniques to visualize this compound distribution, target engagement, and downstream cellular events in real-time within living systems. Techniques such as high-resolution microscopy and in vivo imaging could provide spatial and temporal information about this compound's activity. thno.org Furthermore, the application of advanced 'omics' technologies, including proteomics, metabolomics, and transcriptomics, can help identify the global cellular changes induced by this compound treatment. nih.gov These approaches can reveal altered protein expression, metabolic pathways, and gene regulation patterns that contribute to this compound's cytotoxic and apoptotic effects. Methodological advancements in data analysis and integration are also crucial to handle the large and complex datasets generated by these technologies, allowing for the identification of key biological pathways and networks affected by this compound. nih.gov Improved methodologies for studying structure-activity relationships (SAR) of this compound and its derivatives are also vital. mdpi.com While initial SAR studies on PAC-1 derivatives have been conducted, more refined techniques are needed to precisely understand how structural modifications influence potency, selectivity, and pharmacokinetic properties of this compound. mdpi.comnih.gov This could involve computational modeling and simulation alongside synthesis and biological evaluation of new analogs. mdpi.commdpi.com

Integration of Artificial Intelligence and Machine Learning in this compound Related Drug Discovery

Predict activity and optimize structure: ML algorithms can build predictive models correlating the structure of this compound and its derivatives with their procaspase-3 activation potency, cytotoxicity against specific cancer cell lines, and off-target effects. acs.orgmdpi.commdpi.com This can guide the design and synthesis of novel, more potent, and selective this compound analogs. acs.orgmdpi.com

Identify potential new indications: By analyzing large biological datasets and existing drug information, AI could help identify other diseases or conditions where modulating procaspase-3 activity or zinc homeostasis might be therapeutically beneficial, potentially leading to the repurposing of this compound or its derivatives. mdpi.com

Streamline preclinical studies: AI/ML models can be trained on existing preclinical data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-T) profiles of this compound and its derivatives, helping to prioritize candidates with favorable properties and reduce the need for extensive in vivo testing. nih.gov

Analyze complex biological data: AI/ML is well-suited for analyzing the complex data generated from 'omics' studies, helping to identify key biological pathways and biomarkers associated with this compound's response. nih.gov

Challenges and Opportunities in the Preclinical Development of this compound and its Derivatives

Translating the promising in vitro and initial in vivo findings of this compound into clinically viable therapeutics presents both challenges and opportunities during preclinical development. One significant challenge is ensuring adequate pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, to achieve effective concentrations at the target site without causing systemic toxicity. researchgate.net As a complex molecule, the metabolic fate and potential for off-target interactions of this compound and its derivatives need thorough investigation. mdpi.com

Another challenge lies in developing suitable formulations for administration and ensuring stability and solubility. mdpi.com The potential for off-target effects, despite initial indications of lower toxicity to normal cells compared to PAC-1, needs to be rigorously evaluated in comprehensive preclinical safety studies. probechem.commdpi.com This includes assessing potential toxicity to various organs and systems. researchgate.net

Despite these challenges, there are significant opportunities. The well-defined mechanism of action of this compound, activating procaspase-3 via zinc chelation, provides a clear target for rational drug design and optimization. probechem.comnih.gov Further SAR studies can focus on improving potency, selectivity, and pharmacokinetic profiles while minimizing potential liabilities. mdpi.comnih.govmdpi.com The development of more stable and bioavailable derivatives could overcome some of the formulation and delivery challenges. mdpi.com Furthermore, exploring combination therapies, where this compound or its derivatives are used alongside existing cancer treatments, could offer synergistic effects and potentially lower effective doses, mitigating toxicity concerns. The preclinical development process should also leverage advanced in vitro models, such as organoids and microfluidic systems, which can better recapitulate the tumor microenvironment and predict human response. Utilizing the insights gained from AI/ML applications in predicting ADME-T properties and identifying potential toxicities can further streamline and de-risk the preclinical development process. nih.gov Comprehensive preclinical validation and toxicity evaluations are crucial steps for the successful translation of this compound and its derivatives towards clinical trials. mdpi.com

Q & A

Q. What is the primary mechanism by which WF-210 induces apoptosis in cancer cells?

this compound activates procaspase-3 by sequestering inhibitory zinc ions, enabling caspase-3-dependent apoptosis. This mechanism was validated using zinc-free buffers and siRNA knockdowns in HL-60 and U-937 cell lines, where procaspase-3 activation preceded caspase-8/9 activation .

Q. Which experimental models are most suitable for evaluating this compound's anticancer activity?

Procaspase-3-overexpressing cancer cell lines (e.g., HL-60, U-937) and xenograft models (e.g., Hep3B liver cancer) are optimal. These models reflect this compound's dependency on procaspase-3 levels for efficacy .

Q. What are the key differences in sensitivity between malignant and normal cells to this compound?

this compound exhibits selective cytotoxicity: mean IC50 values in malignant cells (0.88 µM) are 2.6-fold lower than in normal cells (412.34 µM). This selectivity is attributed to differential zinc metabolism and procaspase-3 expression levels .

Advanced Research Questions

Q. How can researchers address variability in this compound's IC50 values across cancer cell lines?

Standardize protocols for zinc concentration, cell culture conditions, and procaspase-3 quantification. Use multivariate regression to identify confounding variables (e.g., endogenous zinc levels, caspase inhibitor expression) .

Q. What methodological approaches validate the zinc-sequestration mechanism of this compound?

  • In vitro: Compare procaspase-3 activation in zinc-containing vs. zinc-free buffers .
  • Genetic models: Use siRNA knockdowns in procaspase-3-high cells (HL-60) and overexpression in procaspase-3-deficient cells (MCF-7) to confirm dependency .

Q. How do in vitro and in vivo efficacy profiles of this compound compare, and what factors contribute to discrepancies?

In vitro IC50 values (0.88 µM) correlate with in vivo tumor inhibition (2.5 mg/kg dose in Hep3B xenografts). Discrepancies arise from bioavailability, tumor microenvironment zinc levels, and metabolic clearance .

Q. What statistical methods are recommended for analyzing tumor growth inhibition in this compound xenograft studies?

Use mixed-effects models to account for intra-tumor variability and repeated measurements. Pairwise comparisons (e.g., t-tests) between treatment and control groups are critical for assessing significance .

Q. How can structural modifications enhance this compound's specificity and potency?

Structure-activity relationship (SAR) studies suggest substituting electron-withdrawing groups on the phenyl ring improves zinc chelation. Derivatives like WF-208 (EC50 = 0.56 µM) demonstrate enhanced potency compared to PAC-1 (EC50 = 2.08 µM) .

Q. What strategies reconcile conflicting data on this compound's apoptotic effects?

  • Replication: Repeat experiments across independent labs.
  • Meta-analysis: Pool IC50 data from multiple studies to identify outliers.
  • Contextual factors: Control for cell line-specific zinc homeostasis and caspase inhibitor expression .

Q. How do siRNA and overexpression models elucidate procaspase-3's role in this compound-mediated apoptosis?

siRNA knockdown in HL-60 reduces apoptosis by 60–70%, while procaspase-3 overexpression in MCF-7 restores sensitivity. These models confirm this compound's mechanism is caspase-3-specific, unlike traditional apoptosis inducers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WF-210
Reactant of Route 2
Reactant of Route 2
WF-210

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.